3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a complex organic compound characterized by its unique structure, which includes azide and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where an appropriate precursor containing the cyclopenta[c]pyrazole core is reacted with azidoethyl and prop-2-yn-1-yl groups under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrous oxide.
Reduction: The azide group can be reduced to form amines.
Substitution: The alkyne group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as alkyl halides and amines can be used.
Major Products Formed:
Oxidation: Nitrous oxide (N2O)
Reduction: Amines
Substitution: Substituted alkyne derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its azide and alkyne groups make it suitable for click chemistry reactions, which are highly efficient and selective.
Biology: In biological research, the compound can be used as a probe or a labeling agent due to its reactive functional groups. It can be employed in studying biological processes and interactions at the molecular level.
Medicine: The compound has potential medicinal applications, particularly in drug development. Its ability to undergo specific chemical reactions makes it a candidate for creating targeted therapies.
Industry: In the industrial sector, this compound can be used in the synthesis of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole exerts its effects depends on its specific application. For example, in click chemistry, the azide and alkyne groups react via a cycloaddition reaction to form a stable triazole ring, which is useful in creating covalent bonds in molecular assemblies.
Molecular Targets and Pathways:
Click Chemistry: The azide-alkyne cycloaddition reaction targets specific molecular sites to form triazole linkages.
Biological Probes: The compound may target specific proteins or nucleic acids for labeling or imaging purposes.
Comparison with Similar Compounds
3-(2-Azidoethyl)oxindoles: These compounds are used in the synthesis of spiro [pyrrolidine-3,3'-oxindoles], which have shown cytotoxicity toward tumor cell lines.
3-(2-Azidoethyl)-3-(but-3-yn-1-yl)-3H-diazirine: This compound contains both azide and alkyne groups, similar to the compound , and is used in photoaffinity labeling studies.
Properties
IUPAC Name |
3-(2-azidoethyl)-2-prop-2-ynyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-8-16-11(6-7-13-15-12)9-4-3-5-10(9)14-16/h1H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCGAHDIPVDXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2CCCC2=N1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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